(S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Pyrrolidin-2-(4’-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, a hydroxybenzyl group, and a carbobenzyloxy (Cbz) protected amine, making it a versatile intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Pyrrolidin-2-(4’-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.
Introduction of the Hydroxybenzyl Group: The hydroxybenzyl group can be introduced via a nucleophilic substitution reaction using a benzyl halide derivative.
Protection of the Amine Group: The amine group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted side reactions during subsequent steps.
Final Coupling Reaction: The protected amine is then coupled with the pyrrolidine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxybenzyl group can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the Cbz protecting group, revealing the free amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Benzyl halides or other electrophiles can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Free amine derivatives.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
(S)-1-Pyrrolidin-2-(4’-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-Pyrrolidin-2-(4’-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
(S)-1-Pyrrolidin-2-(4’-methoxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl: Similar structure with a methoxy group instead of a hydroxy group.
(S)-1-Pyrrolidin-2-(4’-hydroxyphenyl)-2-(N-cbz-N-methyl)amino-ethane HCl: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness:
- The presence of the hydroxybenzyl group provides unique reactivity and potential biological activity compared to similar compounds.
- The Cbz protecting group allows for selective deprotection and functionalization, making it a versatile intermediate in synthesis.
Properties
IUPAC Name |
benzyl N-[(2S)-1-(4-hydroxyphenyl)-2-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-22(24-14-6-7-15-24,16-18-10-12-20(25)13-11-18)23(2)21(26)27-17-19-8-4-3-5-9-19;/h3-5,8-13,25H,6-7,14-17H2,1-2H3;1H/t22-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFUPQQMMDGNND-VZYDHVRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)O)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.